molecular formula C8H7FN2O3 B3042715 3-Fluoro-N-methyl-4-nitrobenzamide CAS No. 658700-20-0

3-Fluoro-N-methyl-4-nitrobenzamide

Cat. No.: B3042715
CAS No.: 658700-20-0
M. Wt: 198.15 g/mol
InChI Key: NWCCVNYDXFXGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-methyl-4-nitrobenzamide is an organic compound with the molecular formula C₈H₇FN₂O₃. It is characterized by the presence of a fluorine atom, a nitro group, and a methyl group attached to a benzamide core. This compound is typically found as a white to yellow powder or crystals and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-methyl-4-nitrobenzamide can be achieved through several methods. One common approach involves the nitration of 3-fluorobenzamide followed by methylation. The reaction conditions typically include the use of concentrated nitric acid and sulfuric acid for the nitration step, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and methylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-N-methyl-4-nitrobenzamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-nitrobenzamide
  • 4-Fluoro-N-methyl-3-nitrobenzamide
  • 2-Fluoro-N-methyl-4-nitrobenzamide

Uniqueness

3-Fluoro-N-methyl-4-nitrobenzamide is unique due to the specific positioning of the fluorine, nitro, and methyl groups on the benzamide core. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-Fluoro-N-methyl-4-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C8H8FN3O3
  • Molecular Weight: 215.16 g/mol
  • IUPAC Name: this compound

The presence of the fluoro and nitro groups in its structure enhances its reactivity and interaction with biological targets, making it a subject of interest for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluoro and nitro groups are crucial for:

  • Binding Affinity: These functional groups enhance the compound's binding affinity to certain biological targets, such as enzymes involved in cellular signaling pathways.
  • Inhibition of Kinase Activity: Studies have indicated that this compound acts as a selective inhibitor of kinase activity related to bone morphogenetic protein receptor type 2 (BMPR2), which plays a significant role in cellular signaling and development .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity, particularly against multidrug-resistant (MDR) bacteria. This property is essential in the ongoing search for new antibiotics .

Case Studies

  • Antimycobacterial Activity: The compound has been used as a starting reagent in the synthesis of novel benzimidazoles, which exhibit significant antimycobacterial activity. This highlights its potential application in treating infections caused by Mycobacterium tuberculosis .
  • Enzyme Interaction Studies: Investigations into the interactions between this compound and various enzymes have shown that it can modulate enzyme activity, which may lead to therapeutic benefits in diseases where these enzymes are dysregulated .

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activities of derivatives of this compound. The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityKey Findings
AntimicrobialDemonstrated effectiveness against MDR bacteria.
AntimycobacterialUsed as a precursor for benzimidazoles with potent antimycobacterial properties.
Kinase InhibitionSelectively inhibits BMPR2-related kinase activity, impacting cellular signaling pathways.

Properties

IUPAC Name

3-fluoro-N-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3/c1-10-8(12)5-2-3-7(11(13)14)6(9)4-5/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCCVNYDXFXGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-4-nitrobenzoic acid (4.0 g, 21.6 mmol) and EDC (1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride) (4.36 g, 28.1 mmol) in methylene chloride (100 mL) was added methylamine (11.3 mL of a 2 M solution in MeOH, 22.7 mmol) and the solution was stirred at room temperature overnight. The solution was washed with 1 N HCl, dried over MgSO4 and concentrated to a solid. The solid was triturated with butyl chloride and collected by filtration to give the N-methyl-3-fluoro-4-nitrobenzamide (3.81 g, 96%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-N-methyl-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
3-Fluoro-N-methyl-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
3-Fluoro-N-methyl-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
3-Fluoro-N-methyl-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
3-Fluoro-N-methyl-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
3-Fluoro-N-methyl-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.